molecular formula C10H16BrNS B13244275 [(3-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine

[(3-Bromothiophen-2-yl)methyl](2-methylbutan-2-yl)amine

Cat. No.: B13244275
M. Wt: 262.21 g/mol
InChI Key: FCYFWPHXYJYAFF-UHFFFAOYSA-N
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Description

(3-Bromothiophen-2-yl)methylamine is an organic compound featuring a brominated thiophene ring attached to a methylamine group, which is further substituted with a 2-methylbutan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromothiophen-2-yl)methylamine typically involves the bromination of thiophene followed by a series of substitution reactions. The general synthetic route includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of the Methylamine Derivative: The brominated thiophene is then reacted with a suitable amine, such as methylamine, under controlled conditions to form the [(3-Bromothiophen-2-yl)methyl]amine intermediate.

    Substitution with 2-Methylbutan-2-yl Group: The final step involves the substitution of the amine group with a 2-methylbutan-2-yl group, typically using a Grignard reagent or an organolithium compound.

Industrial Production Methods

Industrial production of (3-Bromothiophen-2-yl)methylamine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(3-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the thiophene ring can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding amine or alcohol derivatives.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(3-Bromothiophen-2-yl)methylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in binding studies and receptor activation.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Bromothiophen-2-yl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can participate in π-π interactions, while the amine group can form hydrogen bonds with target molecules. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

(3-Bromothiophen-2-yl)methylamine can be compared with other brominated thiophene derivatives, such as:

  • (3-Bromothiophen-2-yl)methylamine
  • (5-Bromothiophen-2-yl)methylamine

These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activity. (3-Bromothiophen-2-yl)methylamine is unique due to the presence of the 2-methylbutan-2-yl group, which can influence its steric and electronic properties, making it distinct in its applications and interactions.

Biological Activity

The compound (3-Bromothiophen-2-yl)methylamine is a member of the bromothiophene family, characterized by its unique structural features that may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its potential pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of (3-Bromothiophen-2-yl)methylamine is C12H16BrNC_{12}H_{16}BrN, with a molecular weight of approximately 248.19 g/mol. The structure features a bromothiophene ring, which is known for its electronic properties, and a branched amine group that may influence its interaction with biological targets.

Biological Activity Overview

Preliminary studies indicate that compounds containing bromothiophene moieties exhibit various pharmacological properties, including:

  • Antimicrobial Activity : Compounds similar to (3-Bromothiophen-2-yl)methylamine have shown promising antimicrobial effects against various pathogens.
  • Anticancer Properties : The potential of such compounds as anticancer agents has been highlighted in several studies, suggesting they may inhibit tumor cell proliferation through various mechanisms.

The biological activity of (3-Bromothiophen-2-yl)methylamine can be attributed to several mechanisms:

  • Enzyme Inhibition : Initial findings suggest that this compound may inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition can lead to altered pharmacokinetics when co-administered with other drugs .
  • Protein Interactions : The bromothiophene ring may engage in π-π stacking interactions with aromatic amino acids in proteins, influencing their function and potentially leading to therapeutic effects .
  • Cell Signaling Pathways : Similar compounds have been shown to affect signaling pathways involved in cell growth and apoptosis, indicating that (3-Bromothiophen-2-yl)methylamine may also modulate these pathways .

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of (3-Bromothiophen-2-yl)methylamine:

StudyCompoundActivityIC50 Value
(5-Bromothiophen-2-yl)methylamineAntiproliferative0.45 µM
(4-Bromothiophen-2-yl)methylamineAntimicrobialNot specified
Novel HDAC inhibitors based on thiophene derivativesAntitumor0.20 µM

These studies suggest that the structural characteristics of bromothiophene derivatives contribute significantly to their biological activity.

Properties

Molecular Formula

C10H16BrNS

Molecular Weight

262.21 g/mol

IUPAC Name

N-[(3-bromothiophen-2-yl)methyl]-2-methylbutan-2-amine

InChI

InChI=1S/C10H16BrNS/c1-4-10(2,3)12-7-9-8(11)5-6-13-9/h5-6,12H,4,7H2,1-3H3

InChI Key

FCYFWPHXYJYAFF-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NCC1=C(C=CS1)Br

Origin of Product

United States

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